An In-depth Technical Guide to the Synthesis and Characterization of D-glucose Oxime
An In-depth Technical Guide to the Synthesis and Characterization of D-glucose Oxime
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of D-glucose oxime, a derivative of D-glucose with significant potential in various scientific domains, including medicinal chemistry. The document details the synthetic route from D-glucose, outlines purification methods, and presents a summary of its key characterization data. Furthermore, it explores the logical workflow of its potential application as a reactivator of inhibited acetylcholinesterase.
Introduction
D-glucose oxime is formed by the reaction of the aldehyde group of D-glucose with hydroxylamine.[1] This conversion of a carbonyl group to an oxime is a fundamental reaction in organic chemistry, often employed for the protection and characterization of aldehydes and ketones.[2] In the context of medicinal chemistry, sugar oximes are of particular interest due to their potential biological activities. Notably, certain oxime compounds have been investigated as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function that can be inhibited by organophosphorus compounds.[3][4] The conjugation of an oxime moiety to a glucose scaffold may offer advantages in terms of bioavailability and transport.[3]
In solution, D-glucose oxime exists as a complex equilibrium mixture of cyclic and acyclic isomers. The solid state is predominantly the cyclic β-pyranose form. However, in an aqueous solution, it isomerizes to a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z-) acyclic (13.5%), and syn-(E-) acyclic (56.5%) forms.[5]
Synthesis of D-glucose Oxime
The synthesis of D-glucose oxime involves the condensation reaction between D-glucose and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.
General Reaction Scheme
The aldehyde group of the open-chain form of D-glucose reacts with hydroxylamine to form an oxime and a molecule of water.[1]
Figure 1: General reaction for the synthesis of D-glucose oxime.
Experimental Protocol
Materials:
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D-glucose
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or Pyridine
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Ethanol (absolute)
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Water
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Activated carbon (optional)
Procedure:
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Preparation of Free Hydroxylamine: A solution of hydroxylamine hydrochloride in ethanol is neutralized with a stoichiometric amount of a base like sodium hydroxide or pyridine. The resulting precipitate of sodium chloride is removed by filtration.
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Reaction: The ethanolic solution of free hydroxylamine is added to a solution of D-glucose in ethanol.
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Reaction Conditions: The reaction mixture is refluxed for several hours. A study on fructose oxime suggests heating at 75-78°C for at least 10 hours may be effective.
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Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue may be treated with an acid to remove any remaining pyridine by forming a salt.
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Purification: The crude product is then purified by recrystallization. A common solvent system for the recrystallization of polar compounds like sugar derivatives is a mixture of ethanol and water. The crude oxime is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.
Characterization of D-glucose Oxime
The successful synthesis of D-glucose oxime is confirmed through various analytical techniques to determine its physicochemical properties and structural integrity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₆ | [6] |
| Molecular Weight | 195.17 g/mol | [6] |
| Appearance | Colorless crystals | [1] |
| Melting Point | Not explicitly found for D-glucose oxime. For comparison, D-glucose has a melting point of 146 °C. | |
| Specific Rotation | Not explicitly found for D-glucose oxime. The specific rotation of D-glucose is +52.7° (c=10 in water). | [7] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum would show signals corresponding to the protons on the sugar ring and the C=N-OH proton of the oxime group. The anomeric protons of the cyclic forms would appear at distinct chemical shifts.[8]
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¹³C NMR: The carbon spectrum would reveal the six carbon signals of the glucose backbone, with the C1 carbon of the oxime appearing at a characteristic downfield shift.[8]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of D-glucose oxime would exhibit characteristic absorption bands for its functional groups. While a specific spectrum for D-glucose oxime is not provided, the spectrum of D-glucose shows strong, broad absorptions for O-H stretching, C-H stretching, and C-O stretching vibrations.[9] The spectrum of D-glucose oxime would additionally feature a characteristic C=N stretching vibration.
3.2.3. Mass Spectrometry (MS)
Logical Workflow: Potential as an Acetylcholinesterase Reactivator
Sugar oximes are being investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (nerve agents or pesticides).[3] The glucose moiety may aid in transporting the oxime across the blood-brain barrier.[3] The general mechanism of reactivation provides a logical workflow for the potential application of D-glucose oxime.
References
- 1. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Glucose oxime | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucose oxime, 6TMS derivative [webbook.nist.gov]
